Palladium(2+);sulfide

Selective Hydrogenation Fine Chemical Synthesis Palladium Sulfide Catalysts

Generic palladium sulfide mixtures risk catastrophic device failure due to phase impurity. Our phase-pure PdS (CAS 12648-43-0) eliminates this risk, delivering the exact semiconducting properties required. Key differentiation: • >97% selectivity in chemoselective reductive N-alkylation, outperforming Pd4S/C and Pd3S/C. • High resistivity (15,000 μΩ·cm at 300 K) for reliable thin-film transistor and sensor channels. • 60-fold enhancement in photocatalytic H₂ evolution when integrated into g-C₃N₄@Pt systems.

Molecular Formula C6H8O2
Molecular Weight 138.5 g/mol
CAS No. 12648-43-0
Cat. No. B224934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(2+);sulfide
CAS12648-43-0
SynonymsPALLADIUMSULPHIDE
Molecular FormulaC6H8O2
Molecular Weight138.5 g/mol
Structural Identifiers
SMILES[S-2].[Pd+2]
InChIInChI=1S/Pd.S/q+2;-2
InChIKeyFEWBURNPAYHODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(2+) Sulfide (PdS) Overview and Industrial Relevance


Palladium(2+) sulfide (PdS, CAS 12648-43-0) is a binary inorganic compound of palladium in the +2 oxidation state, crystallizing as the mineral vysotskite with a brown-to-grey metallic appearance [1]. It belongs to a structurally diverse family of palladium sulfides (PdxSy) that includes metallic phases (e.g., Pd4S, Pd3S) and sulfur-richer semiconductors (e.g., PdS2) [2]. PdS is distinguished by its semiconducting nature, a direct optical band gap of approximately 1.56 eV, and a high decomposition temperature of ~950 °C, properties that collectively underpin its use in selective catalysis, thin-film electronics, and photocatalysis [1][2][3].

Phase-Performance Gap in Palladium Sulfides


The palladium-sulfur phase diagram supports multiple stoichiometries (Pd4S, Pd3S, Pd16S7, PdS, PdS2) that exhibit markedly different electronic structures and catalytic behaviors, rendering them non-interchangeable. PdS is a high-resistivity semiconductor (15,000 μΩ·cm at 300 K), whereas Pd4S is metallic (15.9 μΩ·cm) [1]. In selective hydrogenation, PdS on activated carbon delivers >97% product selectivity for reductive N-alkylation, outperforming Pd4S, Pd3S, and Pd16S7 counterparts [2]. These phase-specific properties mean that substituting PdS with a generic 'palladium sulfide' without phase verification risks catastrophic performance loss in both electronic and catalytic applications. The quantitative evidence below substantiates exactly where PdS holds a measurable advantage.

Quantitative Differentiation of PdS Against Analogues


Reductive N-Alkylation Selectivity

In the reductive N-alkylation of aromatic amines to produce N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), PdS supported on activated carbon (PdS/C) achieved a selectivity exceeding 97%, the highest among Pd4S/C, Pd3S/C, and Pd16S7/C catalysts tested under identical conditions [1]. The competing phases exhibited lower selectivity, although exact values were not individually reported; the study explicitly identifies PdS/C as the most selective and most stable formulation in the PdxSy series. This selectivity advantage is attributed to the unique electronic structure of the stoichiometric PdS phase, which suppresses over-hydrogenation side reactions.

Selective Hydrogenation Fine Chemical Synthesis Palladium Sulfide Catalysts

Electrical Resistivity for Semiconductor Applications

Room-temperature electrical resistivity measurements on phase-pure thin films reveal that PdS exhibits a resistivity of 15,000 μΩ·cm, approximately 943 times higher than metallic Pd4S (15.9 μΩ·cm) and 150,000 times higher than elemental Pd (0.1 μΩ·cm) [1]. The temperature-dependent resistivity of PdS confirms semiconducting behavior, whereas Pd4S and Pd display metallic conduction. This property places PdS in the semiconductor domain, making it suitable for electronic and thermoelectric devices where metallic phases would fail due to excessive conductivity.

Thin-Film Electronics Semiconducting Sulfides Electrical Resistivity

Direct Band Gap in Optoelectronics

UV-Vis spectroscopy of PdS thin films fabricated by aerosol-assisted chemical vapor deposition (AACVD) yields a direct optical band gap of 1.56 eV [1]. In contrast, density functional theory (GGA+SOC) calculations for monolayer 1T-PdS2 report an indirect band gap of 1.14–1.17 eV [2]. The direct-gap nature of PdS enables efficient light absorption and emission without phonon mediation, a critical advantage for light-emitting diodes, laser diodes, and photoelectrochemical cells. The 0.39–0.42 eV wider direct gap of PdS also positions it closer to the optimal single-junction photovoltaic range.

Optoelectronics Band Gap Engineering Photocatalysis

Photocatalytic Hydrogen Evolution Enhancement

g-C3N4@PdS@Pt ternary nanocomposites achieved a photocatalytic hydrogen evolution rate of 1,289 μmol·g⁻¹·h⁻¹ under visible light, representing a 60-fold enhancement over the PdS-free g-C3N4@Pt baseline (20.9 μmol·g⁻¹·h⁻¹) [1]. Under full-spectrum irradiation, the rate increased to 11,438 μmol·g⁻¹·h⁻¹, an eightfold gain compared to g-C3N4@Pt (1,452 μmol·g⁻¹·h⁻¹). This demonstrates that PdS functions as an efficient electron-transfer mediator and co-catalyst, synergistically boosting the activity of Pt while remaining earth-abundant and cost-effective.

Photocatalysis Hydrogen Evolution Nanocomposites

Hydrothermal Solubility in Precious-Metal Separation

In aqueous H₂S-rich solutions at 200°C and 1.0 m total sulfide concentration, the maximum solubility of PdS was measured at 11.1 ppm Pd, compared to only 2.4 ppm Pt for PtS under identical conditions [1]. The equilibrium constants derived from 185 experiments show that PdS consistently forms more stable bisulfide complexes [Pd(HS)₂] than PtS forms [Pt(HS)₂], with log K values of −7.0 ± 0.5 vs. −8.2 ± 0.5 at 200°C. This solubility differential enables selective leaching and sequential precipitation strategies for separating palladium from platinum in ore processing and recycling of spent catalysts.

Hydrometallurgy Precious Metal Recovery Solubility

High-Value Application Scenarios for PdS


Selective Hydrogenation in Pharmaceutical Synthesis

When the synthetic route demands chemoselective reductive N-alkylation of aromatic amines—a key step in antioxidant 6PPD and related pharmaceutical intermediates—PdS supported on activated carbon delivers >97% selectivity, decisively outperforming Pd4S/C, Pd3S/C, and Pd16S7/C [1]. This selectivity level minimizes by-product formation, reduces the need for chromatographic purification, and improves process mass intensity, aligning with industrial sustainability metrics.

Semiconducting Layer in Thin-Film Electronics

With a room-temperature resistivity of 15,000 μΩ·cm—three orders of magnitude above metallic Pd4S—PdS is the only palladium sulfide phase suitable as a semiconducting channel material [1]. Combined with its direct band gap of 1.56 eV , PdS thin films can be integrated into field-effect transistors, photodetectors, and chemiresistive gas sensors operating at moderate temperatures without the short-circuit risk posed by metallic Pd4S or Pd metal.

Co-Catalyst for Photocatalytic Hydrogen Production

Incorporating PdS into g-C3N4@Pt nanocomposites amplifies the visible-light hydrogen evolution rate 60-fold compared to the Pt-only system (1,289 vs. 20.9 μmol·g⁻¹·h⁻¹) [1]. This synergistic effect positions PdS as a critical co-catalyst for next-generation photocatalytic water-splitting reactors, where maximizing H₂ output per gram of noble metal is an economic imperative.

Selective Leaching in Hydrometallurgical Separation

The 4.6-fold higher solubility of PdS over PtS in hydrothermal sulfide solutions (11.1 ppm vs. 2.4 ppm at 200°C, 1.0 m ΣS²⁻) [1] enables selective dissolution of palladium from mixed precious-metal concentrates. This differential solubility is directly exploitable in pressure-leach autoclaves for primary ore processing and in the recycling of spent automotive and chemical catalysts containing both Pd and Pt.

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